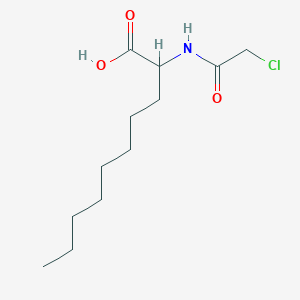
2-(2-Chloroacetamido)decanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloroacetamido)decanoic acid is an organic compound characterized by the presence of a chloroacetamido group attached to a decanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacetamido)decanoic acid typically involves the reaction of decanoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroacetylated decanoic acid, which is then converted to the final product by the addition of ammonia or an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the desired purity and yield of the final product .
化学反应分析
Types of Reactions
2-(2-Chloroacetamido)decanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroacetamido group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-Chloroacetamido)decanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Chloroacetamido)decanoic acid involves its interaction with specific molecular targets. The chloroacetamido group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Similar Compounds
Chloroacetamide: A simpler compound with similar reactivity but lacking the decanoic acid backbone.
2-Chloroacetamido benzoic acid: Similar structure but with a benzoic acid backbone instead of decanoic acid.
Uniqueness
2-(2-Chloroacetamido)decanoic acid is unique due to its combination of the chloroacetamido group with a decanoic acid backbone, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and interactions .
属性
CAS 编号 |
193885-57-3 |
|---|---|
分子式 |
C12H22ClNO3 |
分子量 |
263.76 g/mol |
IUPAC 名称 |
2-[(2-chloroacetyl)amino]decanoic acid |
InChI |
InChI=1S/C12H22ClNO3/c1-2-3-4-5-6-7-8-10(12(16)17)14-11(15)9-13/h10H,2-9H2,1H3,(H,14,15)(H,16,17) |
InChI 键 |
IGVIHTNKLOJINZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C(=O)O)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)
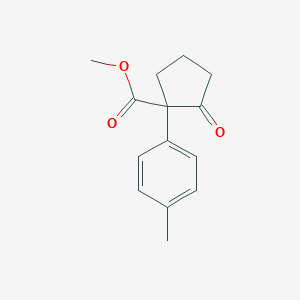
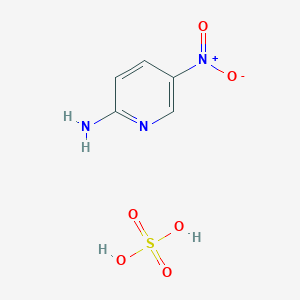
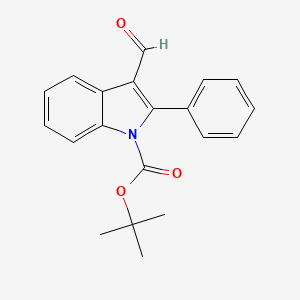
![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)
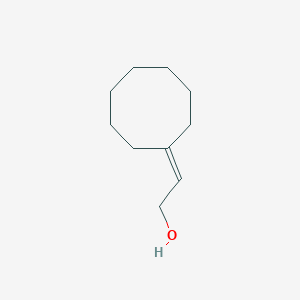
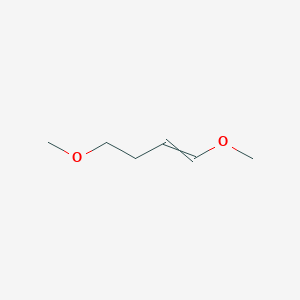
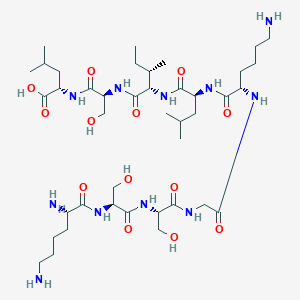
![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)
![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)
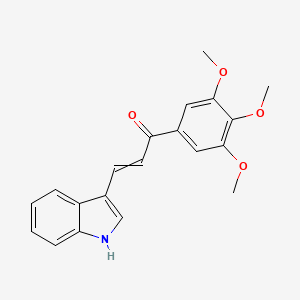
![1-[5-(3-Nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12560847.png)
![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)
![4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate](/img/structure/B12560854.png)
